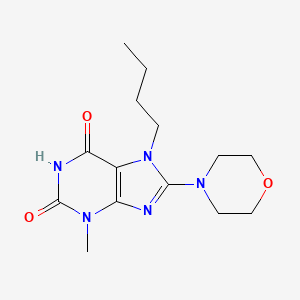

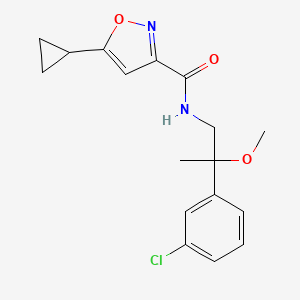

![molecular formula C21H20N2O2 B3016938 1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 439120-71-5](/img/structure/B3016938.png)

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, involves the formation of a pyridone ring and its subsequent modification with various substituents to enhance biological activity . The synthesis process often requires precise control over the reaction conditions to ensure the formation of the desired product. For instance, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, which shares a tert-butyl group with our compound of interest, was achieved through a nucleophilic substitution reaction followed by alkaline hydrolysis . This suggests that similar synthetic strategies could be employed for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment within the molecule. The presence of a tert-butyl group is known to influence the steric and electronic properties of a molecule, which can be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential antihypertensive activity. For example, the chromenes formed by the elimination of water from chromanols were found to be potent antihypertensives . The introduction of electron-withdrawing substituents and the modification of the heterocyclic ring were key factors in determining the activity of these compounds. This indicates that the chemical reactivity of "this compound" could also be influenced by similar structural modifications.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of related compounds have been reported, which can provide a benchmark for the expected properties of the compound . The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as the nitrile and the oxo groups. These groups can participate in various chemical reactions, which may be relevant for the compound's potential as a pharmacological agent.

科学的研究の応用

Reactivity and Dimerization in Furan-Based Compounds

The impact of .alpha.-tert-butyl group substitution on furan-based o-quinodimethanes' reactivity and dimerization products was explored. This study is pertinent as it helps in understanding the stability and reactivity of such compounds, which may include the chemical structure of interest (Trahanovsky, Huang, & Leung, 1994).

Rhenium(V) Oxo Complexes with PNP-Pincer Ligands

Research on pyridine-based PNP-pincer rhenium-oxo complexes, which includes structures similar to the compound , was conducted to understand their synthesis and characterization. This research is significant for its potential applications in catalysis and organometallic chemistry (Korstanje, Lutz, Jastrzebski, & Gebbink, 2014).

Synthesis and Structure-Activity Relationships in Cardiotonic Agents

The synthesis and structure-activity relationships of compounds related to milrinone, including 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles, were studied. This research provides insights into the design and development of new cardiotonic agents, potentially applicable to compounds similar to the one (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

C-4-Tert-Butylated NADH/NAD+ Analogs

The synthesis of C-4-tert-butylated NADH/NAD+ analogs, which share structural similarities with the compound , was explored. This research could be crucial for understanding the biochemical applications and implications of such modifications (Anne, 1992).

Synthesis of Substituted Pyridine Derivatives

The synthesis of various substituted pyridine derivatives, including those related to the compound of interest, was studied. This research is relevant for the development of new pharmaceuticals and organic compounds with specific chemical functionalities (Al-Issa, 2012).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Alkylation studies of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to the compound , were conducted. This research aids in understanding the synthesis and modification of such compounds for potential applications in medicinal chemistry (Ivanov, Mironovich, & Daeva, 2019).

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-21(2,3)16-8-6-15(7-9-16)14-23-11-10-17(18(13-22)20(23)24)19-5-4-12-25-19/h4-12H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFUEMKLDXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

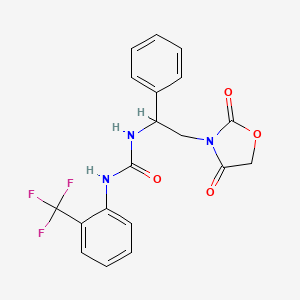

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)

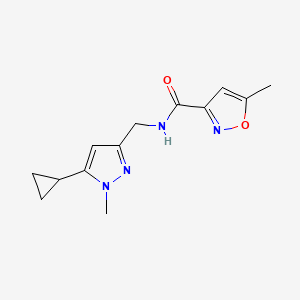

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

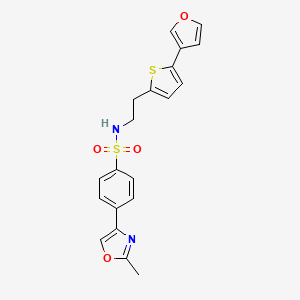

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)